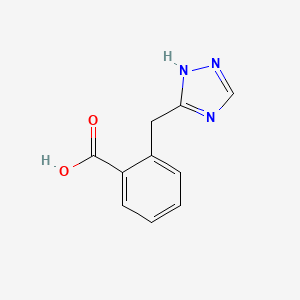

2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid

Description

2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid is a benzoic acid derivative functionalized with a 1,2,4-triazole ring via a methylene (-CH₂-) linker at the ortho position. The 1,2,4-triazole moiety is a heterocyclic scaffold known for its pharmacological versatility, including antimicrobial, antifungal, and anti-inflammatory activities .

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-1,2,4-triazol-5-ylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)8-4-2-1-3-7(8)5-9-11-6-12-13-9/h1-4,6H,5H2,(H,14,15)(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDTVDDKWCIWPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC=NN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid typically involves the reaction of benzoic acid derivatives with triazole precursors. One common method includes the use of 1,2,4-triazole and benzyl bromide under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Key Reactions and Functionalization

The compound undergoes several characteristic reactions, as inferred from related triazole-benzoic acid hybrids:

Structural and Analytical Characterization

The compound is typically purified and characterized using:

-

Column chromatography for isolation.

-

Spectroscopic techniques :

-

Mass spectrometry : Validates molecular formula (C₁₀H₁₀N₄O₂).

Biologically Relevant Transformations

In medicinal chemistry, derivatives of this compound are modified to enhance biological activity:

-

Anticancer Agents : Substitution with aromatic rings or thiocarbonyl groups (e.g., via alkylation or isothiocyanate coupling) improves selectivity against cancer cell lines (e.g., MCF-7, HCT-116) .

-

Antioxidants : Functional groups like hydroxyl or bromine substituents modulate reducing power and scavenging activity .

Scientific Research Applications

2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antifungal and anticancer agents.

Material Science: The compound is utilized in the development of coordination polymers and metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions.

Biology: It is employed in the study of enzyme inhibition and as a ligand in biochemical assays.

Industry: The compound finds applications in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes or receptors involved in disease pathways. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound’s ability to form hydrogen bonds and coordinate with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Triazole-Substituted Benzoic Acids

Key analogues include positional isomers where the triazole group is attached to different positions on the benzoic acid ring:

Key Differences :

- Solubility and Reactivity : The ortho-substituted methylene-triazole group in the target compound may reduce steric hindrance compared to meta- or para-substituted isomers, enhancing solubility in polar solvents.

- Coordination Chemistry : Ortho-substitution favors chelation with metal ions (e.g., Mn²⁺ in ), whereas para-substituted analogues are more common in luminescent metal-organic frameworks (MOFs) .

Functional Group Variations

Carbamoyl vs. Methylene Linkers

- Target Compound : The methylene linker provides rigidity and may improve metabolic stability compared to carbamoyl derivatives.

Tetrazole Analogues

Comparison :

Pharmacologically Significant Derivatives

Deferasirox Isomers

Key Findings :

- Chelation Efficiency : The 1,2-isomer exhibits superior iron-binding capacity due to optimal spatial arrangement of hydroxyl groups.

- Clinical Relevance : Isomer purity is critical, as positional differences impact pharmacokinetics and toxicity profiles.

Phenyl-Substituted Triazoles

Biological Activity

2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in therapeutic contexts, particularly in cancer treatment.

The compound features a triazole ring, which is known for its ability to form stable complexes with metal ions and interact with various biological targets. Its unique substitution pattern enhances its stability and reactivity compared to other triazole derivatives.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).

Cytotoxicity Studies:

In vitro studies have demonstrated that certain derivatives exhibit potent inhibitory activities against these cell lines. For instance, some compounds showed IC50 values ranging from 15.6 to 23.9 µM, indicating significant cytotoxic effects compared to the reference drug doxorubicin (19.7 and 22.6 µM) .

Mechanism of Action:

The mechanism underlying the anticancer activity involves the induction of apoptosis in cancer cells. Compounds such as 2 and 14 have been particularly noted for their ability to inhibit cell proliferation effectively while sparing normal cells .

| Compound | IC50 (MCF-7) | IC50 (HCT-116) | Reference Drug (Doxorubicin) |

|---|---|---|---|

| 2 | 15.6 µM | 19.7 µM | 19.7 µM |

| 14 | 23.9 µM | 22.6 µM | 22.6 µM |

2. Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties, particularly against cytochrome P450 enzymes involved in drug metabolism. This interaction is crucial for developing selective inhibitors that can modulate metabolic pathways without causing adverse effects.

3. Antifungal Activity

Triazole derivatives are well-documented for their antifungal properties, with potential applications in treating fungal infections by inhibiting ergosterol synthesis, a vital component of fungal cell membranes.

Case Studies

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A study synthesized various triazole benzoic acid hybrids and evaluated their biological activities. The results indicated that specific structural modifications significantly enhanced their anticancer properties while minimizing cytotoxicity towards normal cells .

Case Study 2: Structure-Activity Relationship (SAR) Studies

SAR studies revealed that substituents at the 5-position of the triazole moiety significantly influenced the cytotoxicity profile. For example, introducing isothiocyanate and nitrobenzylidene groups was associated with increased potency against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.